molecular formula C15H9F3N2O2S B4416453 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,3,4-trifluorophenyl)acetamide

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,3,4-trifluorophenyl)acetamide

Cat. No.: B4416453
M. Wt: 338.31 g/mol
InChI Key: XRWCCTYTYNZFAZ-UHFFFAOYSA-N
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Description

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,3,4-trifluorophenyl)acetamide is a synthetic organic compound that features a benzoxazole ring, a trifluorophenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,3,4-trifluorophenyl)acetamide typically involves the following steps:

    Formation of Benzoxazole Ring: This can be achieved by cyclization of o-aminophenol with a suitable carboxylic acid derivative.

    Thioether Formation: The benzoxazole ring is then reacted with a thiol to introduce the thioether linkage.

    Acetamide Formation: The final step involves the acylation of the thioether with 2,3,4-trifluoroaniline to form the acetamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions could target the acetamide moiety or the benzoxazole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the benzoxazole or trifluorophenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) under appropriate conditions (e.g., acidic or basic) could facilitate substitution reactions.

Major Products

The major products would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: The compound could serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: It might be used as a ligand in catalytic processes.

Biology and Medicine

    Biological Probes: Could be used in the development of probes for studying biological processes.

Industry

    Materials Science: Possible applications in the development of new materials with specific properties (e.g., fluorescence, conductivity).

    Agrochemicals: Potential use in the synthesis of new agrochemical agents.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, in a pharmacological context, the compound might interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-benzoxazol-2-ylthio)acetamide: Lacks the trifluorophenyl group.

    N-(2,3,4-trifluorophenyl)acetamide: Lacks the benzoxazole and thioether moieties.

    2-(1,3-benzoxazol-2-ylthio)-N-phenylacetamide: Similar structure but without the trifluorination.

Uniqueness

The presence of the trifluorophenyl group in 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,3,4-trifluorophenyl)acetamide could impart unique properties such as increased lipophilicity, metabolic stability, and potential for specific interactions with biological targets.

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,3,4-trifluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N2O2S/c16-8-5-6-10(14(18)13(8)17)19-12(21)7-23-15-20-9-3-1-2-4-11(9)22-15/h1-6H,7H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWCCTYTYNZFAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC(=O)NC3=C(C(=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,3,4-trifluorophenyl)acetamide
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2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,3,4-trifluorophenyl)acetamide
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2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,3,4-trifluorophenyl)acetamide
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2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,3,4-trifluorophenyl)acetamide
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2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,3,4-trifluorophenyl)acetamide
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2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,3,4-trifluorophenyl)acetamide

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